Sorbitan laurate
Overview
Description
Sorbitan laurate is a colorless, liquid surfactant commonly added to cosmetics and personal care products. It belongs to the family of sorbitan fatty acid esters, which are derived from sorbitol, a sugar alcohol, and lauric acid, a saturated fatty acid . As an emulsifier and stabilizer, this compound helps to blend water and oil-based ingredients in formulations, enabling uniform dispersion and smooth application of products like creams, lotions, and makeup . The chemical formula of this compound is C18H34O6 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitan laurate is synthesized through esterification, a chemical reaction between sorbitol and lauric acid . First, sorbitol undergoes esterification with lauric acid under controlled conditions to produce the sorbitan intermediate . This intermediate then reacts further to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced by the dehydration and esterification of sorbitol and lauric acid . The process involves heating the reactants under vacuum or inert atmosphere to remove water and drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: Sorbitan laurate primarily undergoes esterification reactions . It can also participate in hydrolysis reactions under acidic or basic conditions, breaking down into sorbitol and lauric acid .
Common Reagents and Conditions:
Esterification: Sorbitol and lauric acid under controlled heating and vacuum conditions.
Hydrolysis: Acidic or basic conditions to break down the ester bond.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Sorbitol and lauric acid.
Scientific Research Applications
Sorbitan laurate has a wide range of applications in various fields:
Mechanism of Action
Sorbitan laurate exerts its effects through its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) parts . This allows it to reduce the surface tension between water and oil phases, promoting the formation of stable emulsions . The hydrophilic part interacts with water molecules, while the lipophilic part interacts with oil molecules, enabling the uniform dispersion of ingredients .
Comparison with Similar Compounds
- Sorbitan stearate
- Sorbitan oleate
- Sorbitan palmitate
- Sorbitan tristearate
- Sorbitan trioleate
Comparison: Sorbitan laurate is unique due to its specific fatty acid component, lauric acid, which provides distinct emulsifying properties . Compared to other sorbitan esters, this compound is more hydrophilic, making it particularly effective in oil-in-water emulsions . Its mild nature and compatibility with various formulations make it a preferred choice in cosmetics and personal care products .
Properties
IUPAC Name |
[2-(3,4-dihydroxyoxolan-2-yl)-2-hydroxyethyl] dodecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZFANDGMFTDAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324260 | |
Record name | 3,6-Anhydro-1-O-dodecanoylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70324260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow oily liquid; [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid; [JECFA] Solid; [Sigma-Aldrich MSDS] | |
Record name | Sorbitan monolaurate | |
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URL | https://haz-map.com/Agents/21733 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
16287-68-6, 5959-89-7, 1338-39-2 | |
Record name | NSC406169 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406169 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Glucitol, 1,4-anhydro-, 6-dodecanoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,6-Anhydro-1-O-dodecanoylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70324260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-anhydro-D-glucitol 6-dodecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.209 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sorbitan laurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sorbitan laurate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029885 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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